molecular formula C8H5IN2O B1439477 3-Iodo-1H-indazole-5-carbaldehyde CAS No. 944899-01-8

3-Iodo-1H-indazole-5-carbaldehyde

Cat. No.: B1439477
CAS No.: 944899-01-8
M. Wt: 272.04 g/mol
InChI Key: STUWJSRMOZCBIX-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of an iodine atom at the 3-position and a formyl group at the 5-position of the indazole ring makes this compound a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a precursor in multicomponent reactions, leading to the synthesis of heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole . These interactions are primarily driven by the compound’s inherent functional groups, which can undergo C–C and C–N coupling reactions and reductions easily .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, indazole derivatives are known to act as kinase inhibitors, which can modulate various signaling pathways involved in cell proliferation and survival . The compound’s ability to form stable complexes with target proteins is a key factor in its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are critical factors in determining its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazole-5-carbaldehyde typically involves the iodination of 1H-indazole-5-carbaldehyde. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of microreactors and automated systems allows for precise temperature and reagent control, minimizing side reactions and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: 3-Iodo-1H-indazole-5-carboxylic acid.

    Reduction: 3-Iodo-1H-indazole-5-methanol.

    Substitution: Various 3-substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-1H-indazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

    Biology: Indazole derivatives have shown potential as kinase inhibitors, making them useful in the study of cell signaling pathways and cancer research.

    Medicine: Some indazole derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-5-carbaldehyde: Lacks the iodine atom at the 3-position, making it less reactive in certain substitution reactions.

    3-Bromo-1H-indazole-5-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    3-Chloro-1H-indazole-5-carbaldehyde:

Uniqueness

The presence of the iodine atom in 3-Iodo-1H-indazole-5-carbaldehyde makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts. This increased reactivity can be advantageous in the synthesis of complex molecules and in the development of new pharmaceuticals with improved efficacy.

Properties

IUPAC Name

3-iodo-2H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWJSRMOZCBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672252
Record name 3-Iodo-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-01-8
Record name 3-Iodo-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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